1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine
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Overview
Description
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the formation of the pyrazole rings followed by their functionalization and coupling. The synthetic route may include:
Formation of Pyrazole Rings: Starting from hydrazines and 1,3-diketones under acidic or basic conditions.
Functionalization: Introduction of ethyl and methyl groups through alkylation reactions.
Coupling: The final step involves coupling the functionalized pyrazole rings using a suitable linker, such as methanamine, under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its unique structure and biological activity.
Biology: Studying its interactions with biological macromolecules and potential as a biochemical probe.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Binding: Potential to bind nucleic acids and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
1-Ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative used in various chemical syntheses.
Uniqueness
1-(1-ethyl-4-methyl-1H-pyrazol-5-yl)-N-[(1-isopropyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to its dual pyrazole structure, which may confer distinct biological and chemical properties compared to simpler pyrazole derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C14H24ClN5 |
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Molecular Weight |
297.83 g/mol |
IUPAC Name |
N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C14H23N5.ClH/c1-5-18-14(12(4)8-16-18)10-15-9-13-6-7-19(17-13)11(2)3;/h6-8,11,15H,5,9-10H2,1-4H3;1H |
InChI Key |
BYGRHQQQDQZQBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C)CNCC2=NN(C=C2)C(C)C.Cl |
Origin of Product |
United States |
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